Compound Description: These compounds are a series of imidazo[1,2-a]pyridine derivatives characterized by a 2-(4-chlorophenyl)-6-methyl substitution on the imidazo[1,2-a]pyridine core and a 1-aryl-2-prop-en-1-one moiety at the 3-position. [] They were synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria and fungi. [] Some of these compounds exhibited moderate activity at a concentration of 50 μg. []
Compound Description: This compound, also known as Zolpidem, is a nonbenzodiazepine hypnotic drug used to treat insomnia. [] It is an imidazo[1,2-a]pyridine derivative with a 6-methyl and a 4-methylphenyl substituent. []
Compound Description: This series of compounds consists of imidazo[1,2-a]pyridine derivatives featuring a 6-methyl and a 4-methylphenyl group on the imidazo[1,2-a]pyridine ring system. [] They are characterized by the presence of a 3-aryl-4,5-dihydro-1H-pyrazol-5-yl moiety at the 3-position. [] These compounds were synthesized in good yields using triethylamine as a catalyst, and their antimicrobial activity was evaluated. []
Compound Description: This group of compounds represents a series of imidazo[4,5-b]pyridine derivatives characterized by a 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl) substituent. [] These compounds were synthesized via the reaction of a common precursor with ammonium thiocyanate and various aryl aldehydes. []
Compound Description: This class of compounds consists of imidazo[1,2-a]pyridine derivatives containing a 2-(4-chlorophenyl)-6-methyl substitution on the imidazo[1,2-a]pyridine core. [] The key structural variation within this series lies in the presence of either a 3-aryl-1-acetyl-4,5-dihydropyrazol-5-yl or a 3-aryl-1-phenyl-4,5-dihydropyrazol-5-yl moiety at the 3-position of the imidazo[1,2-a]pyridine ring. [] These compounds were synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria and fungi. [] Some of them showed moderate activity at a concentration of 50 μg/mL. []
Compound Description: This compound is an imidazo[4,5-b]pyridine derivative characterized by a 6-bromo-2-phenyl substitution on the imidazo[4,5-b]pyridine ring and a (1-benzyl-1H-1,2,3-triazol-5-yl)methyl group at the 3-position. []
Compound Description: This compound is an imidazo[4,5-b]pyridine derivative characterized by a 6-bromo-2-(4-chlorophenyl) substitution on the imidazo[4,5-b]pyridine ring system and a (1-octyl-1H-1,2,3-triazol-4-yl)methyl group at the 3-position. [, ] The crystal structure of this compound has been reported, providing insights into its three-dimensional conformation and intermolecular interactions. [, ]
Compound Description: This compound belongs to the pyrazolo[3,4-b]pyridine class and features a 6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl substitution on the pyrazolo[3,4-b]pyridine ring system. [] It also contains an (E)-N-(phenylmethylene)benzene-1,2-diamine moiety attached to the 5-position of the pyrazolo[3,4-b]pyridine core. [] The crystal structure of this compound has been resolved, revealing its three-dimensional structure and the presence of intermolecular hydrogen bonds. []
Compound Description: This group of compounds represents a series of imidazo[1,2-a]pyridine derivatives containing a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate core. [] These compounds were identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators. [] They have been shown to increase GLP-1 secretion and enhance glucose responsiveness in both in vitro and pharmacological assays. []
Compound Description: This compound is an example of an imidazo[4,5-c]pyridine derivative, characterized by a 6-chloro-1-methyl substitution on the imidazo[4,5-c]pyridine ring system and a 3-(2-chlorophenyl)urea moiety at the 4-position. [] The crystal structure of this compound has been determined, providing detailed information about its molecular geometry and intermolecular interactions. []
Compound Description: This compound belongs to the pyrido[1,2-a]benzimidazole family, featuring a 2-methyl-4-phenyl substitution on the pyrido[1,2-a]benzimidazole ring system and an ethyl carboxylate group at the 3-position. []
Compound Description: PhIP is a heterocyclic aromatic amine classified as a probable human carcinogen. [] It is formed in meat and fish during cooking. [] PhIP metabolism by mammalian enzymes is well-documented, but its transformation by human intestinal bacteria has been a subject of recent research. []
Compound Description: DQP-1105 represents a novel class of N-methyl-D-aspartate (NMDA) receptor antagonists. [] It selectively inhibits NMDA receptors containing GluN2C and GluN2D subunits, showing significantly lower IC50 values compared to other NMDA receptor subtypes. [] DQP-1105 exhibits noncompetitive inhibition, indicating that it does not bind to the glutamate or glycine binding sites. []
Compound Description: This compound has demonstrated potent antimalarial activity, potentially through the inhibition of prolyl-tRNA synthetase. [] It exists in two enantiomeric forms, with the S enantiomer exhibiting higher potency than the R enantiomer in in vitro antimalarial assays. [] Molecular docking studies suggest that the compound may occupy the ATP binding site of prolyl-tRNA synthetase. []
Compound Description: This compound served as a versatile starting material for synthesizing a diverse range of heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. [] Its reactivity stems from the presence of multiple functional groups, such as the cyano, acetamide, methylthio, and pyrazole moieties, which can undergo various chemical transformations. []
Compound Description: This compound is an N-heterocyclic ligand that has been used to synthesize a series of transition metal complexes. [] These complexes have been characterized using various physicochemical techniques, including electronic and magnetic susceptibility measurements, as well as thermogravimetric analysis. [] The biological activity of these complexes has been investigated, demonstrating notable antimicrobial, antimycobacterial, and cytotoxic properties. []
Compound Description: This pyrazole-based ligand forms cobalt (II) and copper(II) complexes that were found to interact with calf thymus DNA. [] The complexes also showed the ability to cleave pUC-19 DNA and exhibited antibacterial activity against Klebsiella pneumonia and Bacillus subtilis. []
Compound Description: This compound is a pyrazoline derivative characterized by the presence of two pyrazole rings linked by a methylene bridge. [] The crystal structure of this compound has been determined, revealing that it exists as the thermodynamically stable trans isomer. [] The structure also shows intramolecular and intermolecular hydrogen bonds. []
Compound Description: This compound is a neutrophil elastase inhibitor currently under development by AstraZeneca. [] It has shown improved physical properties compared to its free base form. []
Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [] Structure-activity relationship studies of CDPPB analogs have identified key substituents that enhance its potency and binding affinity for the mGluR5 allosteric site. [] These studies have led to the development of more potent mGluR5 modulators, such as VU-1545. []
Lu AF21934 and ADX88178
Compound Description: Lu AF21934 and ADX88178 are positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), a potential target for treating L-DOPA-induced dyskinesia in Parkinson's disease. [] Preclinical studies have shown that both compounds, unfortunately, failed to alleviate dyskinesia in rat and primate models. [] These findings are consistent with the recent failure of foliglurax, another mGlu4 positive allosteric modulator, in Phase II clinical trials. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.